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Compound of Interest

Compound Name: 2,4,6-Trifluorophenylboronic acid

Cat. No.: B063249

An In-Depth Technical Guide to 2,4,6-Trifluorophenylboronic Acid

This technical guide provides a comprehensive overview of 2,4,6-Trifluorophenylboronic
acid, a versatile reagent in organic synthesis and drug discovery. The document details its
chemical properties, applications, and a representative experimental protocol for its use in
Suzuki-Miyaura cross-coupling reactions.

Core Chemical and Physical Properties

2,4,6-Trifluorophenylboronic acid is a white to off-white crystalline solid. Its trifluorinated
phenyl ring enhances its reactivity and utility as a building block in the synthesis of complex
organic molecules.[1] The key quantitative data for this compound are summarized in the table
below.
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Property Value Reference
Molecular Formula CeHaBF30:2 [L12113114115]116]
Molecular Weight 175.90 g/mol [L12][31[41[5]16]
CAS Number 182482-25-3 [21[3][4][6]
Melting Point 228-235 °C (lit.) [2][3]

Purity >95% - 298% [1][2]
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Key Applications in Research and Development
Due to its unique electronic properties, 2,4,6-Trifluorophenylboronic acid is a crucial reagent

in several areas of chemical research and development:

e Pharmaceutical Development: It serves as a key building block in the synthesis of
pharmaceuticals. The incorporation of the trifluorophenyl moiety can enhance the therapeutic
efficacy of drug candidates.[1]

e Organic Synthesis (Suzuki-Miyaura Coupling): It is widely used as a coupling partner in
palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds, a fundamental
transformation for constructing complex biaryl structures.[1][2][3][7]

o Material Science: The compound is utilized in creating new materials, such as polymers and
nanomaterials, where its electronic properties can be exploited.[1]

o Fluorescent Probes: Researchers employ it in the design of fluorescent probes for biological
imaging, aiding in the visualization of cellular processes.[1]

Experimental Protocol: Suzuki-Miyaura Cross-
Coupling
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The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the
formation of C-C bonds between aryl or vinyl halides/triflates and an organoboron compound.
2,4,6-Trifluorophenylboronic acid is an effective coupling partner, though its stability can be a
factor under basic conditions.[7][8]

Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of an
aryl halide with 2,4,6-Trifluorophenylboronic acid.

General Reaction Scheme:

Ar-X F3-Ph-B(OH)2
(Aryl Halide) (2,4,6-Trifluorophenylboronic acid)

Pd Catalyst
Base

\/
Ar-Ph-Fs3
(Biaryl Product)
Click to download full resolution via product page
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Materials:

e Aryl halide (e.g., 4-chloroanisole)
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e 2,4,6-Trifluorophenylboronic acid (1.5 equivalents)

o Palladium precatalyst (e.g., a palladacycle like that derived from SPhos or XPhos, 2-3 mol
%)[71[°]

e Base (e.g., 0.5 M aqueous solution of KsPOa)[7][9]

o Degassed solvent (e.g., Tetrahydrofuran - THF)[7][9]
e Anhydrous Sodium Sulfate or Magnesium Sulfate

» Reaction vessel (e.g., Schlenk flask)

o Standard glassware for workup and purification
Procedure:

e Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl
halide (1.0 mmol), 2,4,6-Trifluorophenylboronic acid (1.5 mmol), and the palladium
precatalyst (0.02 mmol).

e Solvent and Base Addition: Add degassed THF (e.g., 2 mL) followed by the degassed
aqueous KsPOa4 solution (e.g., 4 mL).[9] The use of a biphasic system is common.

o Reaction Execution: Stir the mixture vigorously at room temperature or slightly elevated
temperatures (e.g., 40 °C) for 30 minutes to several hours.[9] Reaction progress should be
monitored by a suitable technique like TLC or GC-MS. Due to the potential for rapid
deboronation of fluorinated phenylboronic acids, faster reaction times at milder temperatures
are often preferred.[7][8]

o Workup: Once the reaction is complete, quench the reaction by adding water. Extract the
agueous layer with an organic solvent (e.g., ethyl acetate) three times.

 Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium
sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The resulting
crude product can be purified by flash column chromatography on silica gel.
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Catalytic Cycle and Workflow Visualization

The efficiency of the Suzuki-Miyaura coupling relies on a well-understood catalytic cycle
involving a palladium catalyst.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The general laboratory workflow for performing this synthesis is outlined below.

1. Reagent Prep 2. Solvent/Base Addition 3. Reaction 4. Monitoring Complete 5. Aqueous Workup 6. Purification 7. Analysis
(Inert Atmosphere) (Degassed) (Stirring, Temp Control) < Continue___\ (TLC / GC-MS) (Quench & Extract) (Chromatography) (NMR, MS)
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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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